Durhamycin A
Beschreibung
Eigenschaften
Molekularformel |
C62H92O28 |
|---|---|
Molekulargewicht |
1285.4 g/mol |
IUPAC-Name |
[(2R,3S,4R,6S)-6-[(2R,3R,4R,6S)-6-[[7-butan-2-yl-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-4-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C62H92O28/c1-12-22(2)47-36(85-43-18-37(53(70)26(6)80-43)86-41-16-34(65)51(68)24(4)78-41)15-32-13-31-14-33(61(77-11)59(76)50(67)23(3)63)62(58(75)49(31)57(74)48(32)56(47)73)90-46-20-39(55(72)28(8)82-46)88-45-21-40(60(29(9)83-45)84-30(10)64)89-44-19-38(54(71)27(7)81-44)87-42-17-35(66)52(69)25(5)79-42/h13,15,22-29,33-35,37-46,50-55,60-63,65-74H,12,14,16-21H2,1-11H3/t22?,23?,24-,25-,26-,27-,28-,29-,33?,34-,35-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,50?,51-,52-,53-,54-,55-,60+,61?,62?/m1/s1 |
InChI-Schlüssel |
GKQPKEYSNFSHDQ-XQGPSDOPSA-N |
Isomerische SMILES |
CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1O[C@H]8C[C@H]([C@@H]([C@H](O8)C)O)O[C@H]9C[C@H]([C@@H]([C@H](O9)C)O)O)O)O |
Kanonische SMILES |
CCC(C)C1=C(C2=C(C3=C(CC(C(C3=O)OC4CC(C(C(O4)C)O)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)O)C(C(=O)C(C(C)O)O)OC)C=C2C=C1OC8CC(C(C(O8)C)O)OC9CC(C(C(O9)C)O)O)O)O |
Synonyme |
durhamycin A |
Herkunft des Produkts |
United States |
Isolation and Production Methodologies of Durhamycin a
Microbial Origin and Strain Identification of Durhamycin A Producers
The discovery and subsequent production of Durhamycin A are intrinsically linked to specific microorganisms capable of its biosynthesis.
Actinoplanes durhamensis as a Primary Source
The primary and original producer of Durhamycin A is the actinomycete Actinoplanes durhamensis. ebi.ac.uknih.gov This bacterium was first isolated from the soil of a potted tomato plant in Durham, North Carolina. riken.jp The strain, designated 59123, is a key source for obtaining this compound. dsmz.de Actinoplanes durhamensis is responsible for biosynthesizing the intricate structure of Durhamycin A, which consists of a tricyclic aglycone core with two attached oligosaccharide chains. ebi.ac.ukmdpi.com
Related Streptomyces Species and Their Contributions
While Actinoplanes durhamensis is the principal producer, the broader Streptomyces genus is a well-known source of other aureolic acid antibiotics. mdpi.comdoria.finih.gov For instance, Streptomyces durhamensis has been identified as a producer of durhamycin. longdom.orgwikipedia.orgnih.govcjnmcpu.com It is important to note that the aureolic acid family includes other significant compounds like chromomycin (B10761888), olivomycin (B1226810), and mithramycin, all produced by various Streptomyces species. mdpi.comfrontiersin.org The genetic and biosynthetic pathways for these related compounds have been studied in detail, providing insights into the production of the entire class of molecules. nih.govresearchgate.net For example, UCH9, a compound structurally similar to Durhamycin A, is produced by a Streptomyces sp. isolated from a soil sample in Japan. longdom.org
Fermentation Strategies for Optimized Durhamycin A Yields
Optimizing the fermentation process is critical for maximizing the yield of Durhamycin A. This involves a controlled environment where the producing microorganism can thrive and synthesize the target compound. While specific fermentation parameters for Durhamycin A are not extensively detailed in the provided search results, general strategies for optimizing the production of secondary metabolites from actinomycetes can be inferred.
Key factors that are typically manipulated to enhance yield include:
Media Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of trace elements and phosphate (B84403), can significantly influence antibiotic production.
Physical Parameters: Temperature, pH, and dissolved oxygen levels are crucial for microbial growth and secondary metabolite synthesis.
Culture Conditions: The choice between submerged fermentation in liquid broth or solid-state fermentation on agar (B569324) can impact the production of bioactive compounds. frontiersin.org For instance, some Streptomyces species show different production profiles when cultured in liquid versus solid media. frontiersin.org
Further research into the specific nutritional and environmental requirements of Actinoplanes durhamensis would be necessary to define a fully optimized fermentation strategy for Durhamycin A production.
Extraction and Initial Purification Techniques for Durhamycin A
Following fermentation, a multi-step process is required to extract and purify Durhamycin A from the culture broth and microbial cells.
The initial step typically involves separating the microbial biomass from the culture filtrate, often through filtration or centrifugation. mdpi.combipublication.com The bioactive compounds can then be extracted from either the culture broth or the mycelium using organic solvents. bipublication.comresearchgate.net
Commonly used extraction and purification techniques include:
Solvent Extraction: Durhamycin A has been extracted from the fermentation broth of Actinoplanes durhamensis using methyl ethyl ketone. way2publications.com Other solvents like ethyl acetate (B1210297) and methanol (B129727) are also frequently used for extracting similar bioactive compounds from actinomycete cultures. bipublication.comresearchgate.net
Chromatography: Various chromatographic methods are essential for purifying the crude extract. These can include:
Thin-Layer Chromatography (TLC): Used for preliminary analysis and monitoring of the purification process. bipublication.comresearchgate.net
Column Chromatography: Techniques like hydrophobic interaction chromatography and gel filtration are employed for separating compounds based on their physicochemical properties. researchgate.net
High-Performance Liquid Chromatography (HPLC): A powerful tool for the final purification and isolation of the pure compound. mdpi.comfrontiersin.org
A typical purification procedure might involve initial solvent extraction, followed by a series of chromatographic steps to isolate Durhamycin A from other metabolites. researchgate.net
Below is a table summarizing the key methodologies in the isolation and production of Durhamycin A:
| Methodology | Description | Primary Organism | Key Techniques |
| Microbial Strain Identification | Isolation and characterization of the producing microorganism. | Actinoplanes durhamensis | 16S rRNA gene sequencing, Morphological and biochemical analysis |
| Fermentation | Culturing the microorganism under controlled conditions to produce the desired compound. | Actinoplanes durhamensis, Streptomyces spp. | Submerged or solid-state fermentation, Media optimization (carbon/nitrogen sources), Control of physical parameters (pH, temperature, oxygen) |
| Extraction | Separating the crude bioactive compound from the fermentation broth and microbial cells. | Not applicable | Solvent extraction (e.g., methyl ethyl ketone, ethyl acetate, methanol) |
| Purification | Isolating the pure compound from the crude extract. | Not applicable | Thin-Layer Chromatography (TLC), Column Chromatography (hydrophobic interaction, gel filtration), High-Performance Liquid Chromatography (HPLC) |
Structural Elucidation and Conformational Analysis of Durhamycin a
Application of Advanced Spectroscopic Techniques for Structure Determination
The determination of the complex structure of Durhamycin A, with a molecular formula of C₆₂H₉₂O₂₈, relied heavily on the application of advanced spectroscopic methods. rsc.org Detailed one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS/MS) were the principal tools for establishing the connectivity and stereochemistry of the aglycone and the attached sugar chains. nih.govacs.orgnih.gov
NMR spectroscopy was fundamental in piecing together the molecular framework of Durhamycin A. nih.gov A suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed to assign the chemical shifts of all protons and carbons in both the aglycone and the six sugar units. acs.orgresearchgate.net
¹H and ¹³C NMR spectra provided the initial inventory of proton and carbon environments.
COSY experiments established proton-proton couplings, which were crucial for tracing the spin systems within each of the five olivose sugars and the single 4-acetyl-oliose sugar.
HSQC spectra correlated each proton to its directly attached carbon, allowing for the unambiguous assignment of carbon signals within the aglycone skeleton and the saccharide moieties.
HMBC experiments revealed long-range (two- and three-bond) correlations between protons and carbons. These correlations were vital for connecting the individual structural fragments, such as linking the sugar units together and attaching the oligosaccharide chains to the aglycone core. acs.org For instance, selected HMBC correlations provided definitive evidence for the sequence of the sugars and their points of attachment to the aglycone. acs.org
The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from NOESY or ROESY experiments, a common practice for complex natural products, would have been used to determine the relative stereochemistry and the conformation of the glycosidic linkages. rsc.orgnih.gov
Tandem mass spectrometry (MS/MS) played a critical role in confirming the molecular weight of Durhamycin A and elucidating the sequence of its sugar chains. nih.govacs.org The technique involves the ionization of the molecule and the subsequent fragmentation of a selected parent ion to produce a spectrum of daughter ions. wikipedia.org The mass differences between the parent and fragment ions correspond to the loss of specific structural units, providing a roadmap of the molecule's composition. libretexts.orglibretexts.org
In the analysis of Durhamycin A, electrospray ionization (ESI) produced a sodiated molecular ion [M+Na]⁺. acs.org The fragmentation of this parent ion in MS/MS experiments yielded key daughter ions that confirmed the presence and composition of the two separate saccharide chains. acs.org
Table 1: Key MS/MS Fragmentation Data for Durhamycin A
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (amu) | Inferred Structural Loss |
| 1291 [M+Na]⁺ | 1031 | 260 | Loss of the C-9 disaccharide moiety |
| 1291 [M+Na]⁺ | 765 | 526 | Loss of the C-9 disaccharide and two terminal olivose units from the tetrasaccharide |
This table is based on data reported for Durhamycin A and its analogue Durhamycin B, illustrating the principles of MS/MS fragmentation in its structural analysis. acs.org
This fragmentation pattern was instrumental in establishing that Durhamycin A possesses two distinct sugar chains—a disaccharide and a tetrasaccharide—a feature previously unknown in the aureolic acid family. nih.govacs.org
The tricyclic core of Durhamycin A constitutes a chromophore that gives the molecule characteristic UV-Vis absorption properties, typical of the aureolic acid family. nih.govhbni.ac.in However, the most definitive data for connecting the saccharide chains to this chromophoric aglycone came from NMR spectroscopy.
The glycosidic linkages, which are the bonds connecting the sugar units to each other and to the aglycone, were established using HMBC experiments. mdpi.com Long-range correlations were observed between the anomeric proton of each sugar (the H-1 proton) and the carbon of the adjacent sugar or the aglycone to which it is attached. For Durhamycin A, crucial HMBC correlations showed the anomeric proton of one sugar in the disaccharide chain correlating with C-9 of the aglycone, and the anomeric proton of the first sugar in the tetrasaccharide chain correlating with C-2 of the aglycone, thus fixing their attachment points. acs.org
Structural Features of Durhamycin A
The combination of advanced spectroscopic data revealed a complex and unique structure for Durhamycin A, setting it apart from other members of its class. nih.gov
The aglycone of Durhamycin A is a tricyclic aromatic system derived from a polyketide biosynthetic pathway. google.commdpi.com This core structure is common to all aureolic acids and features a highly functionalized aliphatic side chain at position C-3. google.comnih.gov The structure of the aglycone was confirmed through detailed NMR analysis and by its isolation following acid hydrolysis of the parent compound. acs.org The proton and carbon NMR spectra of the isolated aglycone matched the corresponding signals in the intact Durhamycin A molecule, confirming the core structure. acs.org
A defining structural feature of Durhamycin A is the presence of two separate sugar chains attached to the aglycone: a disaccharide and a tetrasaccharide. ebi.ac.uknih.gov This arrangement is a significant deviation from other well-known aureolic acids, which typically contain di- and trisaccharide chains. nih.gov
Disaccharide Moiety: Attached at the C-9 position of the aglycone, this chain consists of two D-olivose units linked in a (1→3) fashion: [D-olivosyl-(1→3)-D-olivose]. acs.org
Tetrasaccharide Moiety: Attached at the C-2 position of the aglycone, this is a more complex chain composed of three D-olivose units and one 4-acetyl-D-oliose unit, all connected via (1→3) linkages: [D-olivosyl-(1→3)-D-olivosyl-(1→3)-4-acetyl-D-oliosyl-(1→3)-D-olivose]. acs.orgnih.gov
The precise sequence and linkage of these sugars were determined through a combination of MS/MS fragmentation data, which showed sequential loss of the sugar units, and 2D NMR correlations (COSY, HMBC) that mapped the connectivity within and between the saccharide residues. acs.org
Stereochemical Assignments of Durhamycin A
The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of defining a natural product's structure and function. For Durhamycin A, the stereochemical assignments have been investigated through synthetic studies aimed at creating its aglycone core and its fragments. These synthetic efforts provide insight into the molecule's absolute and relative configurations.
In the stereoselective synthesis of a model aglycone of Durhamycin A, specific stereochemical relationships were established using a combination of diastereoselective reactions and analytical methods. For instance, the relative stereochemistry of the C(3)-C(4) relationship in a key synthetic intermediate was assigned as trans based on NMR analysis, specifically the measurement of the proton-proton coupling constant (³JH3,H4 = 8.0 Hz). mdpi.com Furthermore, the stereochemistry of newly created chiral centers, such as the hydroxyl group at C(4) in a synthetic precursor, was determined using Mosher ester analysis, a well-established NMR method for assigning the absolute configuration of alcohols. mdpi.com
While a complete, definitive assignment of all stereocenters in the natural Durhamycin A molecule from a single source is complex, these synthetic studies, which build the molecule piece by piece, allow for the unambiguous determination of relative and absolute configurations at various points in the structure. This J-based analysis, relying on NMR coupling constants, is a powerful tool for determining the relative stereochemistry of adjacent stereocenters in acyclic portions of molecules, such as the side chain of Durhamycin A. nmrwiki.org
Comparative Structural Analysis within the Aureolic Acid Family
Durhamycin A belongs to the aureolic acid family, a group of glycosylated aromatic polyketides known for their potent biological activities. mdpi.comrcsb.org While all members share a common tricyclic aglycone core, they exhibit significant structural diversity, primarily in the nature of the substituent at position C-7 of the aglycone and in the composition and linkage of the two oligosaccharide chains attached at positions C-2 and C-6. mdpi.comnih.gov
A key distinguishing feature of Durhamycin A is its glycosylation pattern. It uniquely possesses a disaccharide at one position and a tetrasaccharide at the other, a feature not seen in other prominent members of the family like Mithramycin A, Chromomycin (B10761888) A3, and Olivomycin (B1226810) A, which typically have disaccharide and trisaccharide chains. sigmaaldrich.comnih.gov
The substituent at the C-7 position of the aglycone is another point of variation. Durhamycin A and the related compound UCH9 both feature a sec-butyl group at this position. sigmaaldrich.comnih.gov This contrasts with Chromomycin A3, which has a methyl group, and Olivomycin A, which is unsubstituted at C-7. sigmaaldrich.commdpi.com
The aglycone of Durhamycin A is structurally similar to that of UCH9. sigmaaldrich.com However, the two compounds differ in the number, arrangement, and substitution pattern of their sugar moieties. UCH9 has a monosaccharide and a tetrasaccharide chain, whereas Durhamycin A has a disaccharide and a tetrasaccharide. sigmaaldrich.comnih.gov This variation in the sugar chains is a critical determinant of the specific biological properties of each compound within the aureolic acid family.
Table 1: Comparative Structural Features of Selected Aureolic Acid Antibiotics
| Compound | Aglycone C-7 Substituent | C-2 Sugar Chain | C-6 Sugar Chain |
|---|---|---|---|
| Durhamycin A | sec-Butyl | Tetrasaccharide | Disaccharide |
| Mithramycin A | Methyl | Trisaccharide | Disaccharide |
| Chromomycin A3 | Methyl | Trisaccharide | Disaccharide |
| Olivomycin A | Hydrogen | Trisaccharide | Disaccharide |
| UCH9 | sec-Butyl | Tetrasaccharide | Monosaccharide |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Chromomycin A3 |
| Durhamycin A |
| Durhamycin B |
| Mithramycin A |
| Olivomycin A |
Biosynthesis of Durhamycin a
Identification of the Biosynthetic Gene Cluster for Durhamycin A
The genetic blueprint for the synthesis of Durhamycin A resides in a dedicated biosynthetic gene cluster (BGC) within the genome of its producing organism, Streptomyces durhamensis. wikipedia.orgresearchgate.net Although the complete Durhamycin A (dur) gene cluster has not been explicitly sequenced and characterized in published literature, its composition can be reliably inferred from the well-studied BGCs of mithramycin (mtm) from Streptomyces argillaceus and chromomycin (B10761888) A3 (cmm) from Streptomyces griseus. nih.govnih.gov These clusters are known to be highly conserved, encoding a suite of enzymes responsible for every step of the biosynthetic process, from precursor synthesis to the final tailoring reactions. google.com
A typical aureolic acid BGC contains genes for a type II polyketide synthase (PKS), enzymes for deoxysugar biosynthesis, multiple glycosyltransferases, and a variety of post-PKS modifying enzymes such as oxygenases, methyltransferases, and reductases. nih.govgoogle.com Based on the structure of Durhamycin A and the established functions of homologous genes in related pathways, the putative genes in the dur cluster can be predicted.
Table 1: Putative Genes in the Durhamycin A Biosynthetic Gene Cluster (Inferred from Homologous Aureolic Acid Clusters)
| Putative Gene (Homolog) | Proposed Function in Durhamycin A Biosynthesis |
|---|---|
| durPKS (KSα, KSβ/CLF, ACP) | Minimal Polyketide Synthase: Assembles the decaketide backbone. nih.gov |
| durQ (MtmQ) | Cyclase/Aromatase: Catalyzes the first ring cyclization. nih.gov |
| durY (MtmY) | Cyclase: Catalyzes the second and third ring cyclizations. nih.gov |
| durL (MtmL) | Acyl-CoA Ligase: Essential for the formation of the fourth ring. nih.gov |
| durX (MtmX) | Cyclase: Works with DurL in fourth ring formation. nih.gov |
| durMI (MtmMI) | O-Methyltransferase: Methylates the aglycone at the C4 position. nih.gov |
| durG(I-IV) (MtmG(I-IV)) | Glycosyltransferases: Sequentially attach the six deoxysugar units. nih.gov |
| durS genes (e.g., MtmC, MtmU) | Deoxysugar Biosynthesis: Synthesize activated sugar donors (TDP-D-olivose, TDP-D-oliose). researchgate.net |
| durOIV (MtmOIV) | Baeyer-Villiger Monooxygenase: Catalyzes oxidative cleavage of the fourth ring. google.com |
Polyketide Synthase (PKS) Assembly Line Mechanisms in Aglycone Formation
The formation of the aglycone core of Durhamycin A begins with a type II polyketide synthase (PKS) system. This process is initiated by the minimal PKS, which comprises a ketosynthase alpha subunit (KSα), a ketosynthase beta subunit or chain length factor (KSβ/CLF), and an acyl carrier protein (ACP). nih.gov This enzymatic complex catalyzes the sequential decarboxylative condensation of one starter unit (acetyl-CoA) and nine extender units (malonyl-CoA) to construct a linear decaketide chain. nih.gov
Once the full-length polyketide chain is assembled and remains tethered to the ACP, it undergoes a series of regiospecific cyclization and aromatization reactions catalyzed by associated enzymes encoded within the BGC. The biosynthesis of the tetracyclic intermediate, 4-demethyl-premithramycinone (4-DMPC), which is the common precursor to the aglycone of all aureolic acids, proceeds through a defined sequence of enzymatic steps. researchgate.netnih.gov
The cyclase/aromatase (putatively DurQ) catalyzes the cyclization of the first ring (C7–C12). nih.gov
A second cyclase (putatively DurY) is responsible for forming the second and third rings (C5–C14 and C3–C16). nih.gov
The formation of the fourth and final ring (C1–C18) is a more complex step requiring the coordinated action of an ATP-dependent acyl-CoA ligase (putatively DurL) and another cyclase (putatively DurX). nih.gov The resulting molecule, 4-DMPC, is the first stable tetracyclic aglycone intermediate in the pathway. nih.gov
Glycosyltransferase-Mediated Saccharide Chain Assembly
A defining feature of Durhamycin A is its extensive glycosylation, possessing both a disaccharide and a unique tetrasaccharide chain attached to the aglycone core. nih.gov This complex glycosylation pattern is assembled by a series of dedicated glycosyltransferases (GTs) that are highly specific for both the sugar donor and the acceptor substrate. The sugars found in Durhamycin A are D-olivose and D-oliose. nih.gov
The biosynthesis of these deoxysugars begins with glucose-1-phosphate and involves a series of enzymes that generate activated nucleotide diphosphate (B83284) (NDP)-sugar donors, such as TDP-D-olivose. researchgate.net These activated sugars are the substrates for the GTs. The assembly of the saccharide chains is a stepwise process, where each GT adds one sugar unit at a time. Given that Durhamycin A has six sugar units in total, it is predicted that its BGC encodes at least four distinct GTs (putatively DurGI, DurGII, DurGIII, and DurGIV), analogous to the mtm and cmm clusters, to construct the disaccharide and tetrasaccharide appendages. nih.govgoogle.com The sequence of glycosylation events is critical for the activity of the final compound and typically occurs after the initial formation of the aglycone.
Post-Polyketide Modifications in Durhamycin A Biosynthesis
Following the formation of the glycosylated tetracyclic intermediate, a series of tailoring reactions occur to yield the final, biologically active Durhamycin A molecule. These modifications are catalyzed by post-PKS enzymes and are crucial for the compound's structure and function.
One of the earliest post-PKS modifications is the methylation of the aglycone. In the biosynthesis of mithramycin, the enzyme MtmMI, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, catalyzes the methylation of the C4-hydroxyl group of 4-demethyl-premithramycinone (4DMPC) to form premithramycinone. nih.gov This step occurs before the attachment of the sugar chains. A homologous enzyme, putatively DurMI, is expected to perform the identical transformation in the Durhamycin A pathway, converting 4DMPC to its methylated counterpart, which then enters the glycosylation cascade.
Acylation, particularly acetylation, is a known tailoring reaction in the aureolic acid family. For instance, the biosynthesis of chromomycin A3 involves an acetyltransferase, CmmA, which adds acetyl groups to the sugar moieties. longdom.org However, based on the elucidated structure of Durhamycin A, it does not appear to be naturally acylated. nih.gov While chemo-enzymatic methods using lipases have been employed to create novel acylated derivatives of aureolic acids with modified activity, this specific modification is not a recognized step in the native biosynthetic pathway of Durhamycin A. researchgate.netresearchgate.net
Two final and critical enzymatic transformations convert the tetracyclic precursor into the mature tricyclic structure of Durhamycin A. google.com
Oxidative Ring Cleavage: The most significant transformation is the oxidative cleavage of the fourth ring of the tetracyclic intermediate. This reaction is catalyzed by a flavin-dependent Baeyer-Villiger monooxygenase, homologous to MtmOIV in the mithramycin pathway. google.com This enzyme inserts an oxygen atom into the carbon-carbon bond of the fourth ring, leading to its cleavage and the formation of the characteristic tricyclic core with a C3-pentyl side chain. This step is essential for the biological activity of all aureolic acids. researchgate.net
Side Chain Reduction: The final step in the biosynthesis is the reduction of a ketone on the newly formed C3-pentyl side chain. This reaction is catalyzed by a specific ketoreductase, homologous to MtmW from the mithramycin pathway, which uses NAD(P)H as a cofactor to reduce the keto group to a hydroxyl group, completing the synthesis of the aglycone portion of the final molecule. google.com
Comparative Biosynthetic Pathways with Other Aureolic Acids
The biosynthesis of aureolic acids provides a fascinating case study in the generation of structural diversity from a common molecular scaffold. The pathways for well-studied aureolic acids like mithramycin and chromomycin A3 serve as excellent models for understanding the biosynthesis of Durhamycin A. nih.govnih.gov
A pivotal and unifying step in the biosynthesis of all known aureolic acids is the formation of the tetracyclic intermediate, premithramycinone. nih.gov This core structure is assembled by a type II polyketide synthase (PKS) and subsequently modified by tailoring enzymes. The divergence in the final structures of different aureolic acids, including Durhamycin A, arises primarily from variations in the post-PKS tailoring steps, especially the glycosylation patterns. google.comasm.org
The biosynthetic gene clusters of mithramycin and chromomycin A3, while sharing homologous genes for the synthesis of the aglycone, exhibit significant differences in their genetic organization. nih.gov This suggests distinct evolutionary trajectories for these pathways. It is highly probable that the Durhamycin A BGC also contains a unique arrangement of genes, which dictates its specific chemical structure.
The key differences between the biosynthetic pathways of aureolic acids lie in the number and type of deoxysugar units attached to the aglycone, as well as other modifications like methylation and acylation. nih.govasm.org For instance, mithramycin contains a trisaccharide and a disaccharide composed of D-olivose, D-oliose, and D-mycarose. asm.org Chromomycin A3, on the other hand, possesses a trisaccharide and a disaccharide containing D-olivose, 4-O-acetyl-L-chromose B, and 4-O-acetyl-D-oliose. asm.org The unique oligosaccharide chains of Durhamycin A are therefore assembled by a specific set of glycosyltransferases and enzymes for sugar biosynthesis and modification encoded within its BGC. google.comasm.org
The table below provides a comparative overview of the key features of the biosynthetic pathways of Durhamycin A and other well-known aureolic acids. This comparison is based on the known structures of the final compounds and the detailed studies of the mithramycin and chromomycin A3 biosynthetic gene clusters.
| Feature | Durhamycin A | Mithramycin | Chromomycin A3 |
|---|---|---|---|
| Producing Organism | Actinoplanes durhamensis | Streptomyces argillaceus | Streptomyces griseus |
| Common Intermediate | Premithramycinone | Premithramycinone | Premithramycinone |
| Key Divergence Point | Glycosylation Pattern | Glycosylation Pattern | Glycosylation Pattern |
| Oligosaccharide Chains | Unique disaccharide and tetrasaccharide | Trisaccharide and disaccharide | Trisaccharide and disaccharide |
The genetic machinery responsible for these variations includes distinct sets of glycosyltransferases, sugar biosynthesis genes, and tailoring enzymes such as methyltransferases and acetyltransferases. nih.govasm.org For example, the chromomycin A3 BGC contains an acetyltransferase gene responsible for the acetylation of its sugar moieties, a feature absent in the mithramycin cluster. asm.org It is therefore hypothesized that the Durhamycin A BGC contains a unique combination of such genes that directs the synthesis of its specific oligosaccharide chains. Further sequencing and analysis of the Actinoplanes durhamensis genome and the Durhamycin A biosynthetic gene cluster are required to fully elucidate the precise enzymatic steps that lead to the formation of this potent aureolic acid antibiotic. smujo.id
Chemical Synthesis and Derivatization Strategies for Durhamycin a and Its Analogs
Total Synthesis Approaches to Durhamycin A
As of the latest available research, the total synthesis of Durhamycin A has not been fully reported. The primary strategy has been directed toward the independent, stereoselective synthesis of the aglycone core and the appended oligosaccharide units. nih.gov This convergent approach allows for the development of robust methods for constructing each complex fragment, which can later be combined to assemble the final molecule. This methodology is also well-suited for producing analogs by combining different variations of the synthesized aglycone and sugar moieties. nih.gov Significant progress has been made in developing a "third-generation" synthesis of the aureolic acid aglycone, specifically tailored to be more amenable to analog creation than previous routes used for molecules like olivomycin (B1226810) A. nih.gov
Stereoselective Synthesis of the Durhamycin A Aglycone Core
A key focus of the synthetic effort has been the stereoselective construction of a model aglycone that contains the characteristic C(3) polyoxygenated side chain of Durhamycin A. nih.gov
The synthesis of a model aglycone of Durhamycin A has been accomplished through a carefully designed multi-step sequence. nih.gov The core strategy involves several key transformations to build the complex, highly functionalized dihydronaphthalene system.
The main strategic steps include:
Diastereoselective Allylboration : This reaction is used to set a critical stereocenter in the C(3) side chain of the aglycone. nih.gov
Ring-Closing Metathesis (RCM) : This powerful reaction is employed to construct the central dihydronaphthalene ring from a linear diene precursor. nih.gov
Oxidation Sequence : Following the formation of the ring system, a keto-hydroxylation step is used to install the final acyloin unit, a key feature of the aglycone structure. nih.gov
The synthesis of the aglycone model begins with the preparation of key fragments through stereoselective reactions. The synthesis of a crucial allene (B1206475) intermediate starts from L-threonine. The process involves diazotization, protection of the resulting diol as a cyclopentylidene ketal, and subsequent coupling with N-methoxy-N-methylamine to yield a Weinreb amide. umich.edu
A pivotal step in the synthesis is a highly diastereoselective allylboration reaction between an aldehyde fragment and a chiral (Z)-δ-(alkoxyallyl)dialkylborane to produce the diene precursor for the RCM reaction. nih.gov This diene is then elaborated over several steps to form the complete aglycone model. nih.gov
The sequence to finalize the core structure includes the conversion of the diene to a xanthate, followed by a selective reduction using tributyltin hydride (Bu₃SnH). The resulting product undergoes RCM cyclization using a second-generation Grubbs catalyst to give the dihydronaphthalene ring. nih.govumich.edu Subsequent deprotection yields a key alcohol intermediate, which is then oxidized to complete the model acyloin. nih.gov
| Step | Reactant(s) | Key Reagents/Conditions | Product | Yield |
| 1 | Diene Precursor | 1. CS₂, MeI, NaH; 2. Bu₃SnH, Et₃B | Reduction Product | - |
| 2 | Reduction Product | 2nd Gen. Grubbs Catalyst, Ti(i-OPr)₄ | Dihydronaphthalene | - |
| 3 | Dihydronaphthalene | Activated Zinc | Alcohol Intermediate | 34% (over 3 steps) |
| 4 | Alcohol Intermediate | Dess-Martin Periodinane; OsO₄, NMO | Model Acyloin | - |
Table summarizing the key reaction sequence for the synthesis of the Durhamycin A model aglycone core. nih.govumich.edu
Synthesis of Durhamycin A's Oligosaccharide Units
The synthesis of the oligosaccharide chains of Durhamycin A is a significant challenge due to the presence of multiple 2,6-dideoxy sugars. The development of stereocontrolled methods to link these units is crucial for the total synthesis of the parent molecule and its analogs. nih.gov Highly stereoselective syntheses of functionalized precursors for both the tetrasaccharide and trisaccharide units found in Durhamycin A and B have been successfully developed. nih.govnih.gov These syntheses utilize 2-deoxy-2-iodopyranosyl donors to achieve high β-selectivity in the glycosidation reactions. nih.gov
A fully functionalized and activated precursor of the CDEF 2,6-dideoxy-β-tetrasaccharide unit of Durhamycin A has been synthesized. The key step in assembling this complex oligosaccharide is a glycosidation reaction between a trichloroacetimidate (B1259523) donor (imidate 5a) and an acetate (B1210297) acceptor (acetate 6b). This reaction proceeds with high efficiency to yield the desired tetrasaccharide. nih.gov
The CDE 2,6-dideoxy-trisaccharide unit has also been synthesized in a highly stereoselective manner. Initial attempts to couple a glycosyl donor with a diol acceptor resulted in a mixture of the desired product and a bis-glycosidation byproduct. nih.gov To circumvent this issue, the strategy was refined. The optimized key step involves the glycosidation of a selectively protected acetate acceptor (acetate 6b) with a trichloroacetimidate donor (imidate 5b), catalyzed by TBSOTf. This reaction provides the desired trisaccharide with excellent yield and high diastereoselectivity for the desired β-anomer. nih.gov
| Target Oligosaccharide | Glycosyl Donor | Glycosyl Acceptor | Key Reagents/Conditions | Yield | Selectivity (β:α) |
| Trisaccharide Precursor | Imidate 5b | Acetate 6b | TBSOTf, CH₂Cl₂, -78 °C | 86% | 93:7 |
| Tetrasaccharide Precursor | Imidate 5a | Acetate 6b | TBSOTf, CH₂Cl₂, -78 °C | 74% | - |
Table summarizing the key glycosidation reactions for the synthesis of Durhamycin A's oligosaccharide precursors. nih.gov
Glycosidation Strategies for Connecting Saccharide Moieties to the Aglycone
The chemical synthesis of Durhamycin A and its analogs presents a significant challenge, particularly in the stereoselective formation of the glycosidic linkages between the complex oligosaccharide chains and the aglycone core. The molecule features two distinct oligosaccharide units: a tetrasaccharide and a disaccharide, attached to the C-2 hydroxyl and C-6 phenol (B47542) of the aglycone, respectively. The development of effective glycosidation strategies is therefore crucial for the total synthesis and generation of novel analogs.
Research into the synthesis of the aureolic acid antibiotics, the family to which Durhamycin A belongs, has paved the way for various glycosidation approaches. Model studies have been instrumental in establishing reliable methods for forming the requisite 2-deoxy-β-glycosidic bonds. One such strategy involves the reaction of glucals with a naphthylsulfenate ester of a 2-hydroxytetralone model system. This reaction proceeds via a 2-thio-β-glycoside intermediate, which upon treatment with Raney nickel, yields the desired 2-deoxy-β-glycoside. rsc.org This method provides a foundational approach for coupling 2-deoxysugars to the acyloin hydroxyl group at the C-2 position of the aglycone.
For the total synthesis of Durhamycin A itself, the synthesis of functionalized precursors of the specific oligosaccharide chains is a critical prerequisite. nih.gov While the full details of the total synthesis of Durhamycin A are not extensively published, the strategies employed for related aureolic acid antibiotics, such as olivomycin A, provide a blueprint. These syntheses often rely on the use of glycosyl donors, such as glycosyl halides or trichloroacetimidates, activated by a suitable promoter to react with the hydroxyl groups of the aglycone or a growing saccharide chain. The choice of protecting groups on the sugar moieties, the nature of the glycosyl donor, and the reaction conditions are all critical factors in controlling the stereoselectivity of the newly formed glycosidic bond.
The table below summarizes key considerations and strategies for the glycosidation of Durhamycin A and related aureolic acid aglycones.
| Glycosidation Challenge | Key Strategies and Considerations |
| Stereocontrol | Use of participating protecting groups at C-2 of the glycosyl donor to favor 1,2-trans glycosidic linkages. For 2-deoxysugars, control of the anomeric center is more challenging and often relies on the specific combination of glycosyl donor, acceptor, and promoter. |
| Aglycone Reactivity | The phenolic hydroxyl at C-6 and the acyloin hydroxyl at C-2 have different reactivities, which can be exploited for sequential glycosylation. Protecting groups may be required on the aglycone to ensure regioselectivity. |
| Glycosyl Donor | Common donors include glycosyl halides, trichloroacetimidates, and thioglycosides. The choice of donor affects the reactivity and the conditions required for activation. |
| Promoter | Promoters such as silver triflate, trimethylsilyl (B98337) triflate (TMSOTf), or N-iodosuccinimide (NIS) are used to activate the glycosyl donor. |
Chemical Modification and Semisynthesis of Durhamycin A Derivatives
The unique biological activity of Durhamycin A, particularly its potent inhibition of HIV Tat transactivation with low cytotoxicity, has spurred interest in the design and synthesis of derivatives to explore structure-activity relationships (SAR) and develop new therapeutic agents. nih.gov Chemical modification and semisynthesis efforts have focused on the aglycone, the saccharide chains, and the creation of hybrid structures.
Design and Synthesis of Aglycone Analogs
The aglycone of Durhamycin A is a key structural component, and modifications to this moiety can have a significant impact on biological activity. The design of aglycone analogs is often guided by the desire to simplify the structure for easier synthesis, improve metabolic stability, or modulate the interaction with its biological target.
Synthetic routes to the Durhamycin A aglycone core have been developed to be amenable to analog synthesis. nih.gov A stereoselective synthesis of a model Durhamycin A aglycone has been reported, with key steps including a diastereoselective allylboration, a selective tributyltin hydride reduction, a ring-closing metathesis (RCM) cyclization, and a potassium permanganate-mediated keto-hydroxylation. nih.gov This synthetic strategy allows for the introduction of modifications at various positions of the aglycone.
The following table outlines some of the key synthetic reactions used in the construction of the Durhamycin A model aglycone, which can be adapted for the synthesis of analogs.
| Reaction | Purpose in Aglycone Synthesis |
| Diastereoselective Allylboration | Sets the stereochemistry of the side chain at C-3. |
| Ring-Closing Metathesis (RCM) | Forms the dihydronaphthalene ring system of the aglycone core. |
| Keto-hydroxylation | Installs the acyloin functionality at C-1 and C-2. |
By modifying the building blocks used in this synthesis, a variety of aglycone analogs can be generated. For example, altering the side chain attached at C-3 or modifying the substitution pattern on the aromatic ring could lead to new derivatives with potentially improved properties.
Creation of Modified Saccharide Chain Derivatives
The extensive glycosylation of Durhamycin A, with its unique tetrasaccharide and disaccharide chains, is known to be crucial for its biological activity. nih.gov Therefore, the creation of derivatives with modified saccharide chains is a promising strategy for modulating its therapeutic profile. While specific chemical modifications of the Durhamycin A saccharide chains are not widely reported, research on the closely related aureolic acid antibiotic, mithramycin, provides valuable insights into the possibilities.
One powerful approach for generating modified saccharide chains is through biosynthetic engineering. In the mithramycin producer, Streptomyces argillaceus, inactivation of genes involved in the biosynthesis of the deoxysugar moieties has led to the production of novel analogs. nih.gov For instance, inactivation of the mtmC gene, which encodes a C-methyltransferase, resulted in compounds lacking the terminal D-mycarose sugar and possessing a 4-ketosugar in its place. nih.gov Similarly, inactivation of the mtmTIII gene, a ketoreductase, led to a derivative with a 4-keto-D-mycarose moiety. nih.gov These studies demonstrate that targeted gene inactivation can be a powerful tool for creating a library of analogs with modified saccharide chains.
The table below summarizes the results of gene inactivation studies in mithramycin biosynthesis, which could be applied to Durhamycin A.
| Inactivated Gene | Enzyme Function | Resulting Modification to Saccharide Chain |
| mtmC | C-methyltransferase | Lack of terminal D-mycarose and presence of a 4-ketosugar. nih.gov |
| mtmTIII | Ketoreductase | Formation of a 4-keto-D-mycarose moiety. nih.gov |
These biosynthetic approaches highlight the potential for generating novel Durhamycin A derivatives with altered sugar chains, which could exhibit different biological activities or improved pharmacological properties.
Hybrid Compounds and Chimeric Structures
The creation of hybrid compounds and chimeric structures represents an innovative approach to drug discovery, combining the structural features of different molecules to generate novel bioactivity. In the context of aureolic acid antibiotics, biosynthetic engineering has been successfully employed to create hybrid compounds. nih.gov
By expressing biosynthetic genes from other aromatic polyketide pathways in the mithramycin producer strain, novel hybrid compounds have been isolated. nih.gov This approach, known as combinatorial biosynthesis, allows for the mixing and matching of biosynthetic enzymes to create structures that are not produced naturally. This strategy could be applied to the Durhamycin A producer, Actinoplanes durhamensis, to generate novel hybrid molecules.
Furthermore, the modular nature of the polyketide synthase (PKS) and glycosyltransferase enzymes involved in aureolic acid biosynthesis offers the potential to create chimeric structures by swapping domains or entire modules between different biosynthetic pathways. This could lead to the generation of Durhamycin A analogs with altered aglycone backbones or novel glycosylation patterns. semanticscholar.org
The principles of creating hybrid and chimeric structures in the aureolic acid family are summarized in the table below.
| Approach | Description | Potential Outcome for Durhamycin A |
| Combinatorial Biosynthesis | Heterologous expression of biosynthetic genes from other pathways in the Durhamycin A producer. nih.gov | Novel hybrid compounds combining structural features of Durhamycin A and other natural products. |
| Chimeric Enzymes | Genetic engineering of the PKS or glycosyltransferase enzymes to alter their substrate specificity or product outcome. | Durhamycin A analogs with modified aglycone structures or altered saccharide chains. |
These advanced biosynthetic and genetic engineering techniques open up exciting possibilities for the creation of a diverse range of Durhamycin A-based hybrid and chimeric compounds with potentially novel and improved therapeutic properties.
Biological Activities and Molecular Mechanisms of Durhamycin a
Mechanism of HIV Tat Transactivation Inhibition by Durhamycin A
The replication of HIV-1 is critically dependent on the viral regulatory protein known as Tat (Trans-Activator of Transcription). nih.govnih.gov Tat dramatically enhances the rate of viral gene expression by binding to an RNA element called the trans-activation response (TAR) element, which is located at the 5' end of all nascent viral transcripts. nih.gov Durhamycin A has been identified as a powerful inhibitor of this Tat-mediated transactivation process, exhibiting its effect at nanomolar concentrations. nih.gov
Inhibitory Potency of Durhamycin A against HIV Tat Transactivation
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Durhamycin A | HIV Tat Transactivation | 4.8 nM | nih.gov |
The primary mechanism by which Durhamycin A impedes HIV replication is through its interference with the function of the Tat protein. longdom.orgnih.gov The Tat protein contains a basic, arginine-rich domain that is essential for its function, including binding to the TAR RNA element and localizing to the nucleus. frontiersin.org While the precise binding site of Durhamycin A is an area of ongoing research, evidence suggests that inhibitors of this nature can function by directly interacting with Tat. For instance, another Tat inhibitor, didehydro-cortistatin A (dCA), has been shown to bind specifically to the basic domain of the Tat protein. mdpi.com By analogy, it is proposed that Durhamycin A may also interfere with the structural integrity or binding capacity of Tat, preventing it from effectively engaging with its molecular partners required for transcription.
In the absence of Tat, HIV transcription initiated by the host's RNA polymerase II is often inefficient and terminates prematurely. nih.gov Tat overcomes this by recruiting a crucial cellular complex, the positive transcription elongation factor b (P-TEFb), to the TAR RNA element. nih.gov This recruitment leads to the phosphorylation of the C-terminal domain of RNA polymerase II, transforming it into a highly processive enzyme capable of generating full-length viral transcripts. frontiersin.org
Durhamycin A's inhibition of Tat transactivation effectively disrupts this sequence of events. nih.govvirosin.orgvirosin.org By incapacitating the Tat protein, Durhamycin A prevents the efficient recruitment of P-TEFb to the viral promoter. nih.gov This leads to a significant reduction in the synthesis of full-length viral RNA, thereby suppressing the production of new viral proteins and progeny virions. longdom.orgnih.gov This targeted disruption of a critical step in viral gene expression underscores its potency as an antiviral agent. virosin.org
Studies on Tat inhibitors aim to identify compounds that specifically block viral replication without causing broad cellular toxicity. virosin.org The mechanism of Durhamycin A, which targets a viral regulatory process, suggests a high degree of specificity. nih.govvirosin.org Research on various inhibitors of the HIV replication cycle has shown that compounds can target different stages, such as entry, reverse transcription, integration, or protease-mediated maturation. virosin.orgnih.gov Durhamycin A's activity is focused on the transcriptional stage, which is governed by the virus-specific Tat-TAR interaction. nih.govvirosin.org This specificity is advantageous, as it targets a process unique to the virus, potentially minimizing off-target effects on host cellular functions. mdpi.com The potent IC50 value of 4.8 nM for Tat transactivation inhibition highlights its specific and powerful action against this particular step in the HIV life cycle. nih.gov
In Vitro Antifungal Activity and Associated Mechanisms
Durhamycin A was first identified as an antibiotic produced by the soil isolate Streptomyces durhamensis due to its notable antifungal properties. longdom.orgnih.govnih.gov Early studies characterized it as a pentaene antifungal antibiotic that was active against a variety of fungi pathogenic to humans and animals. nih.govresearchgate.net
The antimicrobial spectrum detailed in its initial discovery highlighted its efficacy against numerous fungal species. nih.govresearchgate.net However, while its discovery was rooted in its antifungal capabilities, much of the subsequent detailed mechanistic research has focused on its other biological activities, such as its antiviral and antitumor potential. ontosight.ai
The general mechanism for pentaene antifungal antibiotics involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels. This disruption causes leakage of essential intracellular components, such as ions and small organic molecules, ultimately resulting in fungal cell death. While Durhamycin was classified as a pentaene, specific studies detailing the precise molecular interactions and the full extent of its antifungal mechanism are less prevalent in recent literature compared to its other bioactivities.
| Fungal Pathogen | Activity Status | Reference |
| Various pathogenic fungi | Active | nih.govresearchgate.net |
| Yeasts | Active | unipd.it |
| Molds | Active | unipd.it |
| Dermatophytes | Active | unipd.it |
Investigation of Other Reported Biological Activities and Their Molecular Basis
Beyond its antifungal effects, Durhamycin A exhibits other significant biological activities, primarily anti-Gram-positive bacterial activity and potent antiviral activity.
Anti-Gram-Positive Bacterial Activity
Like other aureolic acid antibiotics, Durhamycin A is effective against Gram-positive bacteria. longdom.orgnih.gov The molecular basis for this activity is directly linked to its DNA binding mechanism. Gram-positive bacteria have genomes that can be rich in GC content, providing ample targets for Durhamycin A. By binding to these GC-rich sequences in the bacterial DNA, Durhamycin A inhibits essential cellular processes such as replication and, most critically, transcription. nih.gov This inhibition prevents the synthesis of necessary proteins, thereby halting bacterial growth and proliferation. Aureolic acids are generally not effective against Gram-negative bacteria, a trait that is consistent with Durhamycin A. nih.gov
Anti-HIV Activity
A significant and extensively studied activity of Durhamycin A is its function as a potent inhibitor of HIV Tat (trans-activator of transcription) transactivation. nih.govacs.orgacs.org Tat is a regulatory protein essential for HIV-1 replication; it dramatically increases the rate of viral gene transcription. acs.orgacs.org Durhamycin A was identified as a powerful inhibitor of this process, with studies reporting an IC50 (half-maximal inhibitory concentration) in the nanomolar range (4.8 nM). nih.govacs.org
The molecular mechanism of this anti-HIV activity is also rooted in its ability to bind DNA. By targeting GC-rich sequences within the HIV-1 promoter region (the Long Terminal Repeat, or LTR), Durhamycin A can block the binding or function of host cell transcription factors that are co-opted by the Tat protein. This interference with the transcriptional machinery effectively shuts down Tat-dependent viral gene expression, thus inhibiting viral replication. acs.orgacs.org This makes Durhamycin A a subject of interest in the development of novel anti-HIV therapeutics. nih.gov
| Activity | Molecular Basis | Target Organism/System |
| Anti-Gram-Positive Bacterial | Inhibition of DNA transcription by binding to GC-rich sequences. nih.gov | Gram-positive bacteria (e.g., Bacillus subtilis). nih.gov |
| Anti-HIV | Potent inhibition of Tat-mediated transactivation (IC50 = 4.8 nM). nih.govacs.org | Human Immunodeficiency Virus (HIV-1). nih.govacs.org |
Structure Activity Relationship Sar Studies of Durhamycin a and Its Analogs
Influence of Aglycone Substituents on Biological Activities
The aglycone of the aureolic acid family, including Durhamycin A, consists of a tricyclic aromatic core. mdpi.comhbni.ac.innih.gov While this core is largely conserved across the family, variations in the substituents attached to it, particularly at the C-3 and C-7 positions, can significantly modulate biological activity. nih.govgoogle.com The aglycone of different family members typically only differs in the nature of the C(7) substituent and the C(3) polyoxygenated side chain. mdpi.comnih.gov
Research on related aureolic acids has provided insight into the role of these substituents. For example, modifications to the C-3 side chain of mithramycin, a close relative of Durhamycin A, led to an analog (mithramycin SK) with the same DNA binding specificity but a lower binding affinity. acs.org Similarly, chemical modification of the aglycone side chain in olivomycin (B1226810) A has been shown to produce derivatives with altered antitumor activity. longdom.org
Impact of Saccharide Chain Length and Composition on Molecular Mechanisms
A defining feature of Durhamycin A, which distinguishes it from other well-studied aureolic acids like mithramycin and chromomycin (B10761888) A3, is its unique glycosylation pattern. nih.govnih.gov Durhamycin A possesses a tetrasaccharide chain and a disaccharide chain attached to its aglycone, a feature previously unknown in this antibiotic family. nih.govebi.ac.uk In contrast, other members typically have di- and trisaccharide chains. nih.govnih.gov
The profound impact of this specific saccharide composition is evident when comparing the anti-HIV activity of Durhamycin A with its naturally occurring analogs. Durhamycin A is a potent inhibitor of HIV Tat transactivation with an IC₅₀ value of 4.8 nM. nih.gov In contrast, Durhamycin B, which has a different sugar composition, is ten times less potent with an IC₅₀ of 48 nM. nih.gov Other analogs and the aglycone alone are even less active, demonstrating a clear correlation between the length and composition of the saccharide chains and the compound's anti-HIV potency. nih.gov This highlights that the unique tetrasaccharide-disaccharide arrangement is essential for the potent and specific biological activity of Durhamycin A. nih.govlongdom.org
| Compound | Saccharide Composition | IC₅₀ (nM) |
|---|---|---|
| Durhamycin A | Tetrasaccharide and Disaccharide | 4.8 |
| Durhamycin B | Not specified, but different from A | 48 |
| Aglycone | None | Less potent than glycosylated forms |
Role of Specific Sugar Moieties in Bioactivity and DNA Binding
The oligosaccharide chains of aureolic acids are not merely passive appendages; they play an active and critical role in the molecule's interaction with its biological targets, most notably DNA. nih.govgoogle.com These compounds bind to the minor groove of DNA, particularly in GC-rich regions, an interaction that is stabilized by the sugar moieties. longdom.orgscielo.brresearchgate.net
Studies on chromomycin A3, a related compound, reveal that different parts of the sugar chains have distinct roles. Some sugar moieties interact directly with the residues of the DNA minor groove, while others interact with the phosphate (B84403) backbone. scielo.br The specific structure and modifications of the sugars, such as the presence of acetyl and methyl groups, can make the oligosaccharides less flexible. researchgate.net This rigidity can, in turn, induce a higher degree of DNA-sequence specificity and lead to a more stable binding complex within the minor groove. researchgate.net
Although the precise interactions of Durhamycin A's unique tetrasaccharide have not been as extensively detailed as those of chromomycin or mithramycin, its distinct biological profile—potent anti-HIV activity versus the primary antitumor activity of other family members—strongly suggests that its specific sugar composition dictates its molecular target recognition and mechanism of action. nih.govlongdom.orgnih.gov The deoxysugars are considered essential for stabilizing the drug-DNA complex, and their unique arrangement in Durhamycin A is likely responsible for its potent inhibition of HIV Tat transactivation. researchgate.net
Stereochemical Requirements for Observed Biological Mechanisms
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental factor governing biological activity, as molecular recognition between a drug and its target is highly dependent on a precise spatial fit. solubilityofthings.comlongdom.org The biological mechanisms of Durhamycin A are subject to stringent stereochemical requirements.
The critical nature of its stereochemistry is underscored by the complex, stereoselective synthetic routes developed by chemists to produce the Durhamycin A aglycone. nih.govwiley-vch.de These synthetic strategies place a heavy emphasis on controlling the specific 3D arrangement of atoms. For example, key steps in the synthesis include highly diastereoselective reactions to establish the correct configuration of hydroxyl groups and the specific trans-relationship between substituents on the core ring structure. nih.gov The significant effort invested in achieving the exact, naturally occurring stereochemistry highlights its non-negotiable role in the molecule's function. nih.gov Any deviation in the spatial orientation of the key functional groups on either the aglycone or the intricate sugar chains would likely disrupt the precise interactions required for DNA binding and potent biological activity, rendering the molecule ineffective.
Advanced Analytical Methodologies for Durhamycin a Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the study of Durhamycin A and other aureolic acid antibiotics. Its high resolution and sensitivity are indispensable for both the initial isolation of the compound from fermentation broths and the subsequent assessment of its purity. In the discovery of new aureolic acid antibiotics, preparative HPLC is often employed to separate individual components from a complex mixture produced by the host microorganism, such as Streptomyces aburaviensis. nih.gov
For purity assessment, analytical HPLC is utilized to ensure that a sample of Durhamycin A is free from contaminants, including closely related structural analogues that may have been co-produced. The development of a robust HPLC method would involve the optimization of several parameters to achieve baseline separation of Durhamycin A from any impurities.
Table 1: Key Parameters for HPLC Method Development for Durhamycin A
| Parameter | Description | Typical Conditions for Aureolic Acids |
| Stationary Phase | The solid support within the column that interacts with the analyte. | Reverse-phase columns (e.g., C18) are commonly used for the separation of moderately polar compounds like Durhamycin A. |
| Mobile Phase | The solvent that carries the analyte through the column. | A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5-1.5 mL/min for analytical columns. |
| Detection | The method used to visualize the analyte as it elutes from the column. | UV-Vis detection is common, as the chromophore of the aureolic acid aglycone absorbs light in the visible range (around 420 nm). rsc.org |
The purity of a Durhamycin A sample is typically determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total peak area.
Mass Spectrometry (MS) Techniques for Metabolite Profiling and Derivatization Analysis
Mass spectrometry (MS) is a powerful tool for the analysis of Durhamycin A, providing precise mass measurements that are critical for structural elucidation and metabolite identification. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of Durhamycin A and its analogues. Tandem mass spectrometry (MS/MS) was instrumental in the initial structural characterization of Durhamycin A, allowing for the fragmentation of the molecule and the identification of its constituent sugar moieties and aglycone. nih.gov
In the broader context of Durhamycin A research, MS techniques are vital for metabolite profiling. This involves the analysis of extracts from the producing organism to identify biosynthetic intermediates and related compounds. This information is crucial for understanding the biosynthetic pathway of Durhamycin A.
Derivatization, the chemical modification of a compound to enhance its analytical properties, can be coupled with MS analysis. While specific derivatization strategies for Durhamycin A are not widely reported, this approach could be employed to improve its ionization efficiency or to introduce specific fragmentation patterns that would aid in its characterization.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of complex molecules like Durhamycin A in solution. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the protons and carbons in the molecule. However, for a molecule of this complexity, two-dimensional (2D) NMR techniques are essential to piece together the full structure. nih.gov
Table 2: Application of 2D NMR Techniques in the Structural Elucidation of Durhamycin A
| 2D NMR Experiment | Information Gained | Relevance to Durhamycin A |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically through two or three bonds. | Used to establish the spin systems within each sugar residue and the aglycone. |
| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a spin system, not just those that are directly coupled. | Helpful in identifying all the protons belonging to a particular sugar unit. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with the carbon to which it is directly attached. | Assigns the carbon signals based on the already assigned proton signals. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds. | Crucial for connecting the different structural fragments, such as linking the sugar units to each other and to the aglycone. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Indicates which protons are close to each other in space, regardless of whether they are bonded. | Provides information about the three-dimensional conformation and the stereochemistry of the glycosidic linkages. |
While solution-state NMR provides information about the structure of Durhamycin A in a solvent, solid-state NMR (ssNMR) has the potential to provide insights into its structure and dynamics in a solid or membrane-bound state. nih.govuu.nl Although specific ssNMR studies on Durhamycin A have not been reported, this technique could be invaluable for understanding how the molecule interacts with its biological targets, such as membranes or DNA, in a more physiologically relevant environment. nih.govfrontiersin.org
X-ray Crystallography for Three-Dimensional Structure Determination (if available)
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. This technique requires the molecule to be in a crystalline form. While a crystal structure for Durhamycin A itself has not been reported in the available literature, X-ray crystallography has been successfully applied to analogues of the related aureolic acid antibiotic, mithramycin, in complex with DNA. researchgate.netnih.gov
These studies have provided invaluable atomic-level insights into how these molecules bind to the minor groove of DNA. researchgate.netnih.gov Should a suitable crystal of Durhamycin A be obtained, either alone or in complex with a biological target, X-ray crystallography could provide a definitive three-dimensional structure. This would be instrumental in understanding its mechanism of action and in guiding the rational design of new analogues with improved properties. The primary limitation of this technique is the challenge of obtaining high-quality crystals, which can be a significant bottleneck for complex and flexible molecules like Durhamycin A. frontiersin.org
Spectrophotometric and Fluorescence-Based Assays for Interaction Studies
Spectrophotometric and fluorescence-based assays are powerful tools for studying the interactions of Durhamycin A with its biological targets in solution. These techniques are often used to determine binding affinities, stoichiometries, and to probe the conformational changes that occur upon binding.
For aureolic acid antibiotics, which are known to interact with DNA, these methods have been particularly informative. nih.gov The binding of these compounds to DNA in the presence of divalent cations like Mg²⁺ can be monitored by changes in the UV-visible absorption spectrum. nih.gov
Fluorescence spectroscopy can also be employed to study these interactions. For instance, the intrinsic fluorescence of tryptophan residues in a target protein can be quenched upon the binding of a ligand like Durhamycin A, providing a means to quantify the binding interaction. nih.gov Alternatively, the fluorescent properties of Durhamycin A itself, or a fluorescently labeled analogue, could be used to monitor its binding to a non-fluorescent target. scirp.org These assays are generally rapid, sensitive, and can be performed with small amounts of material, making them suitable for high-throughput screening of potential binding partners or inhibitors of the interaction. nih.govfrontiersin.org
Computational Chemistry and Molecular Modeling for Prediction of Binding and Reactivity
Computational chemistry and molecular modeling offer a powerful in silico approach to complement experimental studies of Durhamycin A. These methods can be used to predict the three-dimensional structure of the molecule, to simulate its interactions with biological targets, and to predict its reactivity.
Molecular docking is a computational technique that can be used to predict the preferred binding orientation of Durhamycin A to a target molecule, such as a protein or a DNA sequence. nih.gov This can provide valuable insights into the specific interactions that stabilize the complex. For instance, docking studies with the related compound mithramycin have helped to elucidate its binding to DNA and its interaction with transcription factors. nih.gov
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the Durhamycin A-target complex over time. nih.gov This can reveal conformational changes and provide a more detailed understanding of the stability and thermodynamics of the interaction. Theoretical studies on the binding of mithramycin to DNA have been used to analyze the thermodynamics of this interaction. tandfonline.com
These computational approaches can be particularly useful in the absence of experimental structures from X-ray crystallography or NMR. They can guide the design of new experiments and contribute to the development of novel Durhamycin A analogues with enhanced activity or selectivity. nih.gov
Future Research Directions and Unexplored Avenues for Durhamycin a
Elucidation of Full Biosynthetic Pathway Enzymes and Mechanisms
A foundational step for leveraging Durhamycin A is the complete characterization of its biosynthetic gene cluster (BGC) in the producing organism, Streptomyces durhamensis. longdom.org Aureolic acids are synthesized by Type II polyketide synthase (PKS) systems, which build the tricyclic aglycone core, followed by extensive tailoring modifications, most notably glycosylation. cjnmcpu.comresearchgate.net
Durhamycin A is distinguished by its unique sugar composition: a disaccharide and a tetrasaccharide chain attached to the aglycone, a feature not previously seen in this family. nih.gov This implies the existence of a unique set of tailoring enzymes, including specific glycosyltransferases capable of assembling this complex structure. Identifying and characterizing these enzymes—including the PKS, glycosyltransferases, methyltransferases, and oxidoreductases—is a primary goal. The well-studied biosynthetic pathway of the related aureolic acid, mithramycin, serves as a valuable roadmap for this endeavor, suggesting the classes of enzymes likely to be involved. acs.org
Table 1: Representative Enzyme Classes in Aureolic Acid Biosynthesis (Based on Mithramycin Pathway)
| Enzyme Class | Function | Example from Mithramycin Pathway |
|---|---|---|
| Type II Polyketide Synthase (PKS) | Assembles the polyketide backbone of the aglycone. | Mtm PKS |
| Glycosyltransferase (GT) | Transfers sugar moieties to the aglycone or growing sugar chain. | MtmGIII, MtmGIV |
| Ketoreductase | Reduces keto groups on the sugar or aglycone. | MtmC (bifunctional) |
| Methyltransferase (MT) | Adds methyl groups to the sugar or aglycone. | MtmC (bifunctional) |
| Regulatory Proteins | Control the expression of the biosynthetic gene cluster. | MtmR |
Future research will involve sequencing the S. durhamensis genome, identifying the Durhamycin A BGC using bioinformatics tools like antiSMASH, and then functionally characterizing the enzymes through gene inactivation and heterologous expression. plos.orgnih.govnih.gov This knowledge is crucial for the bioengineering strategies outlined below.
Chemoenzymatic Synthesis of Novel Durhamycin A Analogs
Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the selectivity of enzymatic reactions, offers a powerful route to novel Durhamycin A analogs. pku.edu.cnchemrxiv.orgnih.gov While the total chemical synthesis of components of Durhamycin A has been explored, a purely synthetic approach is often long and complex. longdom.org A chemoenzymatic strategy could overcome these hurdles.
This approach would involve the chemical synthesis of modified aglycone precursors or unnatural sugar donors. These synthetic building blocks could then be fed to purified enzymes from the Durhamycin A biosynthetic pathway (once identified) or to engineered microbes. For instance, isolated glycosyltransferases could be used to attach synthetic sugar analogs to the Durhamycin A core, or late-stage tailoring enzymes could modify a chemically synthesized scaffold. researchgate.net This strategy allows for the precise and modular creation of analogs that would be difficult to achieve through purely chemical or biological methods, facilitating detailed structure-activity relationship (SAR) studies. pku.edu.cnchemrxiv.org
Development of Engineered Biosynthetic Pathways for Diversification
The knowledge gained from elucidating the Durhamycin A BGC will directly enable the use of engineered biosynthesis to generate a library of novel analogs. This approach, often called combinatorial biosynthesis, has been successfully applied to other aureolic acids like mithramycin to produce "mithralogs" with improved bioactivity. longdom.orgacs.org
Key strategies for diversification include:
Altering Glycosylation: The sugar chains of aureolic acids are critical for their DNA binding and biological activity. researchgate.net By inactivating or swapping the native glycosyltransferases in the Durhamycin A pathway with those from other BGCs, the sugar decorations can be altered to create novel glycovariants. acs.org
Aglycone Modification: Genes responsible for tailoring the aglycone core (e.g., methyltransferases, oxidoreductases) can be deleted or modified to produce analogs with different substitution patterns. cjnmcpu.com
Heterologous Expression: The entire Durhamycin A BGC can be cloned and expressed in a more genetically tractable host strain, such as Streptomyces lividans. acs.org This "clean" host allows for easier genetic manipulation and potentially higher production yields, streamlining the generation and testing of new derivatives.
These engineered pathways provide a sustainable and efficient platform for producing Durhamycin A analogs with potentially enhanced potency, reduced toxicity, or novel mechanisms of action.
Exploration of Additional Molecular Targets Beyond HIV Tat Transactivation
While Durhamycin A is a highly potent inhibitor of HIV Tat-mediated transactivation (IC₅₀ = 4.8 nM), this is likely not its only mode of action. nih.gov The broader family of aureolic acids exerts its potent antitumor and antibacterial effects by binding as a dimer with a magnesium ion to the minor groove of GC-rich DNA sequences, thereby inhibiting transcription. longdom.orgresearchgate.net This fundamental mechanism suggests that Durhamycin A possesses a wider range of potential molecular targets.
Future research should explore:
Antitumor Activity: Given the known anticancer properties of mithramycin and chromomycin (B10761888) A3, Durhamycin A should be systematically evaluated against a panel of cancer cell lines. longdom.org Its unique structure may lead to a different DNA-binding specificity or an improved therapeutic index.
Transcription Factor Inhibition: The binding of aureolic acids to GC-rich promoter regions can block the binding of essential transcription factors. For example, chromomycin has been shown to inhibit the transcription factor Sp1. researchgate.net Investigating Durhamycin A's effect on Sp1 and other key transcription factors (e.g., c-Myc) implicated in cancer is a promising avenue.
Antibacterial and Antifungal Activity: Durhamycin A was originally discovered from Streptomyces durhamensis and noted as an antifungal, although this early report may have referred to a co-metabolite. longdom.org The established activity of aureolic acids against Gram-positive bacteria warrants a thorough investigation of Durhamycin A's antibacterial spectrum, especially against drug-resistant pathogens like MRSA. doria.fi
Table 2: Known and Potential Molecular Targets for Durhamycin A
| Target Class | Specific Target/Process | Associated Activity | Status for Durhamycin A |
|---|---|---|---|
| Viral Protein | HIV-1 Tat | Antiviral (HIV) | Confirmed, Potent Inhibitor nih.gov |
| Nucleic Acid | GC-Rich DNA Minor Groove | Antitumor, Antibacterial | Inferred from family activity researchgate.net |
| Transcription Factor | Sp1, c-Myc, etc. | Antitumor | Potential (Inferred from family activity) researchgate.net |
| Bacterial Processes | DNA Replication/Transcription | Antibacterial (Gram-positive) | Potential (Inferred from family activity) doria.fi |
Investigation of Resistance Mechanisms at the Molecular Level
As with any potent bioactive compound, understanding potential resistance mechanisms is critical for future therapeutic development. For Durhamycin A, resistance could emerge in different contexts.
Antiviral Resistance: In the context of HIV, resistance to inhibitors often arises from mutations in the drug's direct target. Therefore, studies should investigate whether mutations in the HIV Tat protein or its RNA binding partner, the TAR element, can confer resistance to Durhamycin A. google.com This can be tested through in vitro selection experiments with the virus under drug pressure.
Anticancer Resistance: Resistance to DNA-binding antitumor agents can be complex. However, some aureolic acids have been shown to down-regulate the expression of multidrug resistance proteins like MDR1, suggesting they may be able to circumvent or even reverse certain types of drug resistance. researchgate.net It is crucial to investigate whether cancer cells can develop resistance to Durhamycin A and to elucidate the molecular basis of that resistance, which could involve altered drug efflux, changes in DNA repair pathways, or modifications to chromatin structure.
Antibacterial Resistance: For bacteria, resistance to aureolic acids is often attributed to poor cell permeability, particularly in Gram-negative species. doria.fi In Gram-positive bacteria, potential resistance mechanisms could involve the evolution of specific efflux pumps or modifications of the cell envelope. Studies on multi-step resistance development in strains like S. aureus would be highly informative. doria.fi
A proactive investigation into these potential resistance pathways will be essential for guiding the development of robust Durhamycin A-based therapeutic strategies.
Q & A
Q. What are the key synthetic challenges in constructing Durhamycin A's dihydronaphthalene aglycone core?
The dihydronaphthalene core requires stereoselective allylation, ring-closing metathesis (RCM), and ketone-hydroxylation. For example, RCM cyclization of aldehyde 5 and (Z)-δ-(alkoxyallyl)dialkylborane 6 achieves stereocontrol in intermediate 4 , while Bu3SnH selectively reduces flavanone ester 21 . Challenges include managing competing oxidation pathways during ketone-hydroxylation of dihydronaphthalene 23 , where KMnO4 under phase-transfer conditions yields a 9:1:1 mixture of products, necessitating chromatographic separation .
Q. How does Durhamycin A's mechanism of action differ from other aureolic acid antibiotics?
Durhamycin A binds DNA's minor groove as a 2:1 Mg<sup>2+</sup> complex, similar to chromomycin A3 and mithramycin. However, its anti-HIV activity (IC50 = 4.8 nM) is attributed to structural variations in the C(3) and C(7) substituents and the oligosaccharide chain, which modulate DNA-binding specificity and inhibit Tat transactivation .
Q. What analytical methods are critical for verifying Durhamycin A's stereochemistry during synthesis?
Coupling constant analysis (e.g., C(2) methylene protons in diastereomers) and NOE correlations in NMR are essential. For example, hydroxyl-ketone isomers in 3 were resolved via <sup>1</sup>H-NMR coupling patterns (J = 8–10 Hz for trans-diaxial protons) . HPLC with chiral columns further validates enantiomeric purity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in oxidation steps during Durhamycin A synthesis?
KMnO4-mediated oxidation of 23 produces a 9:1:1 mixture of 3 , its hemiketal, and C(2) epimer. To address this, optimize reaction conditions (e.g., acidic acetone, controlled stoichiometry) and employ preparative chromatography. Alternative oxidants like Dess-Martin periodinane may improve selectivity but require testing for compatibility with sensitive functional groups .
Q. What experimental models are most suitable for studying Durhamycin A's anti-HIV activity?
Use Tat-dependent reporter assays (e.g., HIV-LTR luciferase in HeLa cells) to measure IC50 values. Pair this with cytotoxicity assays (e.g., MTT in PBMCs) to confirm selectivity. Structural analogs lacking the C(7) methyl group show reduced activity, highlighting the need for SAR studies .
Q. How do oligosaccharide chain variations impact Durhamycin A's bioactivity?
Comparative studies with chromomycin A3 reveal that 2,6-dideoxy trisaccharide units enhance DNA minor groove binding. Use competitive EMSA assays and molecular dynamics simulations to evaluate binding affinity changes when modifying sugar residues .
Q. What strategies improve yields in stereoselective allylation steps during aglycone synthesis?
Employ chiral boronates (e.g., (Z)-δ-(alkoxyallyl)dialkylborane 6 ) for >90% stereoselectivity in allylation. Catalyst screening (e.g., Et3B vs. Rh complexes) and low-temperature conditions (−78°C) minimize side reactions. Yield improvements (34% to 55%) are achievable via iterative RCM optimization .
Methodological Guidance
Q. How should researchers design experiments to analyze Durhamycin A's DNA-binding kinetics?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Include Mg<sup>2+</sup> in buffer systems to stabilize the 2:1 complex. For structural insights, pair with X-ray crystallography of co-crystals with d(TTGGCCAA)2.
Q. What criteria validate the reproducibility of Durhamycin A's synthetic protocols?
- Reagent purity : Use ≥99% purity for boranes and catalysts.
- Reaction monitoring : Track intermediates via TLC (Rf shifts) and LC-MS.
- Yield thresholds : Accept ≥50% yield post-chromatography for multi-step sequences .
Q. How can in vitro and in vivo bioactivity discrepancies be addressed?
Conduct PK/PD studies in murine models to assess bioavailability and tissue penetration. For anti-HIV activity, use humanized NSG mice with Tat-driven viral load measurements. Adjust dosing regimens based on plasma half-life (t1/2) and protein binding .
Data Contradiction & Analysis
Q. How to interpret conflicting results in Durhamycin A's oxidation product ratios?
The 9:1:1 mixture of 3 , hemiketal, and epimer arises from competing keto-enol tautomerism. Use <sup>13</sup>C NMR to identify hemiketal formation and DFT calculations to predict thermodynamic stability. Preferential crystallization or kinetic quenching (e.g., rapid acid workup) may favor the desired product .
Q. Why do some analogs show reduced cytotoxicity despite similar DNA-binding affinity?
The C(3) polyoxygenated side chain may influence off-target effects. Perform transcriptomic profiling (RNA-seq) to identify non-DNA targets (e.g., topoisomerases) and use CRISPR screens to validate gene dependencies .
Future Research Directions
Q. What gaps exist in understanding Durhamycin A's structure-activity relationship (SAR)?
Limited data on C(7) substituent modifications (e.g., replacing methyl with halogens) and truncated oligosaccharides. Proposed studies:
Q. How can computational methods accelerate Durhamycin A analog design?
Apply molecular docking (AutoDock Vina) to predict binding modes and QSAR models to prioritize synthetic targets. Validate with free-energy perturbation (FEP) calculations for Mg<sup>2+</sup> coordination .
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